1,3,5-Triaza-7-phosphaadamantane 7-oxide

描述

Historical Context and Significance of Adamantane-like Phosphorus Compounds in Chemical Synthesis and Coordination Chemistry

The story of adamantane-like compounds begins with adamantane (B196018) (C₁₀H₁₆) itself, a hydrocarbon with a rigid, stress-free, diamondoid structure. wikipedia.orgyoutube.com First isolated from petroleum in 1933, its unique cage-like symmetry and stability sparked a new area of chemistry focused on polyhedral organic compounds. wikipedia.orgnih.govacs.org The successful synthesis of adamantane in 1941 and a more efficient Lewis-acid catalyzed rearrangement method discovered later made the adamantane scaffold widely available for various transformations. nih.gov Chemists soon recognized that incorporating the bulky, lipophilic adamantane moiety could enhance the properties of other molecules, leading to applications in medicinal chemistry and materials science. nih.govsinocompound.com

The logical extension of this concept was the incorporation of heteroatoms into the adamantane framework. The introduction of phosphorus, an element known for its diverse bonding capabilities and crucial role in ligand chemistry, led to the development of adamantane-like phosphorus compounds. rsc.org These phosphine (B1218219) ligands, particularly those based on the adamantane structure, offer significant steric bulk, which is a key factor in determining the outcome and efficiency of catalytic reactions. sinocompound.com For instance, adamantyl-containing phosphine ligands have been shown to be highly effective in palladium-catalyzed cross-coupling reactions. sinocompound.com

Beyond simple phosphines, phosphorus-nitrogen (PN) cage compounds with adamantane-like structures have emerged as valuable precursors in materials chemistry. researchgate.net These compounds merge the rigidity of the adamantane cage with the reactivity and coordination potential of both phosphorus and nitrogen atoms. The study of these cage compounds includes their synthesis and reactivity, such as oxidation, which can be used to create new connectors for materials. researchgate.net The stereochemical properties of bicyclic and polycyclic compounds with bridgehead phosphorus atoms, including their reactivity, have also been a subject of significant research interest. researchgate.net This historical progression from the simple hydrocarbon adamantane to complex, functionalized heteroatomic cages laid the groundwork for the synthesis and study of compounds like PTA and its oxide derivative.

Overview of 1,3,5-Triaza-7-phosphaadamantane (B1222458) (PTA) as a Precursor and Versatile Ligand

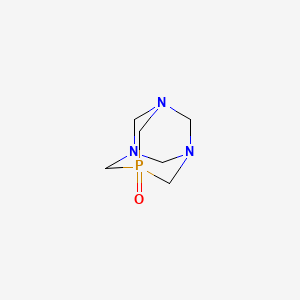

1,3,5-Triaza-7-phosphaadamantane (PTA) is an organophosphorus compound that can be visualized as an adamantane cage where four of the methine (CH) groups are replaced, three by nitrogen and one by phosphorus. wikipedia.org Synthesized from hexamethylenetetramine, tetrakis(hydroxymethyl)phosphonium (B1206150) chloride, and formaldehyde, PTA has emerged as a cornerstone ligand in coordination chemistry. wikipedia.orgresearchgate.net

A key feature of PTA is its exceptional water solubility, which is uncharacteristic for most phosphine ligands and allows for its use in aqueous-phase organometallic catalysis. researchgate.netrsc.org It possesses significant thermal and oxidative stability, attributed to its distinctive cage-like structure. researchgate.netnih.govresearchgate.net As a ligand, PTA is remarkably versatile. While it primarily coordinates to metal centers through its soft phosphorus atom, the three nitrogen atoms in the cage can also participate in coordination, acting as hard donors. researchgate.netacs.org This allows PTA to function as a monodentate, bidentate, or even a multidentate bridging ligand, connecting multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.orgsemanticscholar.org

The coordination chemistry of PTA is extensive, with numerous transition metal complexes reported. researchgate.net Its relatively small cone angle (103°) and lack of π-delocalized electron density are properties that influence the geometry and reactivity of its metal complexes. researchgate.netresearchgate.net Furthermore, the nitrogen atoms of the PTA cage can be readily functionalized (e.g., alkylated), allowing for the fine-tuning of the ligand's electronic and steric properties for specific applications. researchgate.nettandfonline.comnih.gov This ability to serve as a versatile building block and a tunable ligand makes PTA a vital precursor for a wide range of more complex molecules and materials, including its oxidized form, PTA=O. nih.govsemanticscholar.orgtandfonline.comacs.org

| Property | Value / Description | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₂N₃P | wikipedia.org |

| Molar Mass | 157.15 g/mol | |

| Appearance | White solid | |

| Solubility | Highly soluble in water and polar solvents like methanol (B129727) and ethanol; insoluble in hydrocarbon solvents. | wikipedia.orgresearchgate.net |

| Coordination Sites | One soft phosphorus (P) atom and three hard nitrogen (N) atoms. | acs.org |

| Cone Angle | 103° | researchgate.netresearchgate.net |

| Key Applications | Water-soluble ligand for catalysis, building block for coordination polymers and MOFs, precursor for functionalized derivatives. | researchgate.netacs.orgresearchgate.net |

Rationale for Academic Research on Oxidized Phosphorus Cage Compounds, Specifically 1,3,5-Triaza-7-phosphaadamantane 7-oxide

The oxidation of phosphorus compounds is a fundamental transformation that significantly alters their chemical properties. nih.gov In the context of cage phosphines like PTA, oxidation of the phosphorus(III) center to a phosphoryl P(V) group (P=O) creates a new molecule, this compound (PTA=O), with a distinct reactivity profile. rsc.org The rationale for studying PTA=O and other oxidized phosphorus cage compounds is multifaceted.

First, the introduction of the P=O group changes the electronic and donor properties of the ligand. The phosphorus atom is no longer a soft donor site for coordination. Instead, the molecule acts as a multi-dentate ligand through its three nitrogen atoms and the newly introduced hard oxygen donor of the phosphoryl group. acs.orgresearchgate.net This transformation from a P-donor ligand to an N,O-donor ligand opens up new possibilities for coordination chemistry, allowing for interactions with different types of metal centers, particularly oxophilic metals. rsc.org

Second, PTA=O has proven to be a valuable and previously unexplored building block for crystal engineering and the design of novel metal-organic frameworks (MOFs). acs.orgresearchgate.net Research has shown that PTA=O can self-assemble with metal ions, such as silver(I), to form intricate, three-dimensional, non-interpenetrating networks. acs.orgresearchgate.net In these structures, the PTA=O spacer adopts unique coordination modes involving its nitrogen and oxygen atoms, leading to frameworks with unprecedented topologies. acs.orgresearchgate.net The ability to construct such 3D MOFs from a cage-like derivative is a significant advance in materials science. acs.org

Finally, exploring the chemistry of oxidized cage compounds like PTA=O contributes to a more fundamental understanding of structure-property relationships in coordination chemistry. rsc.org Studies comparing the reactivity of PTA and PTA=O with the same metal ions, for example with Gallium(III), reveal crucial differences in their coordination behavior and the stability of the resulting complexes, providing insights into the effects of ligand oxidation. rsc.org This fundamental knowledge is essential for the rational design of new functional materials and catalysts.

| Feature | 1,3,5-Triaza-7-phosphaadamantane (PTA) | This compound (PTA=O) | Reference |

|---|---|---|---|

| Phosphorus Oxidation State | P(III) | P(V) | rsc.org |

| Primary Donor Atoms | Soft P atom, hard N atoms | Hard O atom, hard N atoms | acs.orgacs.orgresearchgate.net |

| Typical Coordination Behavior | Acts as a P-monodentate ligand or a P,N-bridging ligand. | Acts as an N,O-multidentate bridging ligand. | acs.orgacs.orgresearchgate.net |

| Primary Application in Supramolecular Chemistry | Forms coordination polymers, often through P-metal bonds. | Building block for 3D Metal-Organic Frameworks (MOFs) through N,O-metal bonds. | acs.orgresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

1,3,5-triaza-7λ5-phosphatricyclo[3.3.1.13,7]decane 7-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3OP/c10-11-4-7-1-8(5-11)3-9(2-7)6-11/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHLLGJNQPYNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CP(=O)(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201813 | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane 7-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53597-70-9 | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane 7-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane 7-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53597-70-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1,3,5 Triaza 7 Phosphaadamantane 7 Oxide

Oxidation Pathways for the Synthesis of 1,3,5-Triaza-7-phosphaadamantane (B1222458) 7-oxide

The creation of the phosphine (B1218219) oxide from the 1,3,5-Triaza-7-phosphaadamantane (PTA) core is primarily achieved through oxidation. These methods can be applied directly to the parent PTA molecule or to its already functionalized derivatives.

Direct Oxidation of 1,3,5-Triaza-7-phosphaadamantane

The most straightforward route to 1,3,5-Triaza-7-phosphaadamantane 7-oxide (PTA=O) is the direct oxidation of the phosphorus (III) center in 1,3,5-Triaza-7-phosphaadamantane (PTA). This transformation was first reported in 1977. researchgate.net The high stability of PTA compared to other phosphines makes it resistant to oxidation, a property that is beneficial in many applications but requires specific conditions for conversion to the oxide. nih.govresearchgate.netresearchgate.net

Oxidation can sometimes occur as an unintended side reaction under certain conditions. For instance, in an equimolar aqueous solution of PTA and fumaric acid, the formation of PTA=O was observed at a low yield of 4.7% after eight days at 25 °C. mdpi.comsemanticscholar.org Similarly, attempts to perform N-alkylation on PTA using 1H,1H,2H,2H-Perfluoro-1-iodooctane were unsuccessful and resulted in the oxidation of the PTA starting material. mdpi.com While specific, controlled oxidation is the intended path, these instances highlight the compound's potential to oxidize under various chemical environments.

Oxidative Procedures in the Synthesis of Functionalized Derivatives

The oxidation of PTA derivatives that have already been functionalized at the nitrogen or phosphorus atoms represents an alternative pathway to oxidized analogues. However, research indicates that this can be a challenging step, with the stability of the derivative playing a crucial role.

A notable example involves the attempted oxidation of phosphabetaines, which are zwitterionic compounds formed by P-alkylation of PTA. Studies on phosphabetaines derived from the reaction of PTA with glutaconic or itaconic acid showed that these derivatives are highly stable. mdpi.comsemanticscholar.org When subjected to a 5% aqueous solution of hydrogen peroxide (H₂O₂), a common oxidizing agent, no formation of the corresponding phosphine oxide was detected by ³¹P NMR spectroscopy even after eight hours at room temperature. mdpi.comsemanticscholar.org This resistance to oxidation suggests that for certain P-alkylated derivatives, the phosphorus center is sterically or electronically shielded, making subsequent oxidation difficult under these conditions.

Functionalization and Derivatization Strategies for the 1,3,5-Triaza-7-phosphaadamantane Core Leading to Oxidized Analogues

Modifying the PTA cage before the oxidation step is a key strategy for producing a variety of oxidized analogues. This involves initial N- or P-alkylation, followed by oxidation of the phosphorus center.

N-Alkylation and Acylation of 1,3,5-Triaza-7-phosphaadamantane Derivatives Followed by Oxidation

N-alkylation of PTA is a common derivatization strategy, readily achieved by reacting PTA with various alkyl halides to form quaternary ammonium (B1175870) salts. semanticscholar.org These reactions can be performed in solvents like acetone (B3395972) or tetrahydrofuran (B95107) (THF), often under reflux. nih.govnih.govrsc.org For example, reacting PTA with 1-iodooctane (B127717) in acetone at room temperature for three days yields the N-octyl derivative. mdpi.com The use of more reactive alkylating agents, such as alkyl triflates, can also afford N-alkylated products in high yield. mdpi.com

While the synthesis of N-alkylated PTA derivatives is well-established, the subsequent oxidation of these salts to their corresponding phosphine oxides is not extensively documented in the reviewed literature. The primary focus of existing research has been on the use of these N-alkylated PTA cations as ligands in coordination chemistry. nih.govmdpi.comresearchgate.net

Interactive Table 1: Examples of N-Alkylation Reactions of 1,3,5-Triaza-7-phosphaadamantane (PTA)

| Alkylating Agent | Solvent | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 4-Nitrobenzyl chloride | THF | Reflux, 2 h | 1-(4-nitrobenzyl)-1,3,5-triaza-7-phosphaadamantan-1-ium chloride | Not specified | nih.gov |

| 2-Nitrobenzyl bromide | Acetone | Reflux, 1 h | 1-(2-nitrobenzyl)-1,3,5-triaza-7-phosphaadamantan-1-ium bromide | 89.2 | nih.gov |

| 3-Nitrobenzyl bromide | Acetone | Reflux, 1 h | 1-(3-nitrobenzyl)-1,3,5-triaza-7-phosphaadamantan-1-ium bromide | 97.3 | nih.gov |

| 4-Nitrobenzyl bromide | Acetone | Reflux, 1 h | 1-(4-nitrobenzyl)-1,3,5-triaza-7-phosphaadamantan-1-ium bromide | 98.2 | nih.gov |

| Methyl iodide | Acetone | Reflux, 1 h | 1-Methyl-1,3,5-triaza-7-phosphaadamantan-1-ium iodide | Not specified | rsc.org |

| 1-Iodooctane | Acetone | RT, 3 days | [PTA-CH₂(CH₂)₆CH₃]I | Not specified | mdpi.com |

| TfOCH₂CH₂(CF₂)₅CF₃ | Acetone | 0 °C to RT, 35 min | [PTA-CH₂CH₂(CF₂)₅CF₃]TfO | High | mdpi.com |

P-Alkylation and Phosphabetaine Formation from 1,3,5-Triaza-7-phosphaadamantane and Subsequent Oxidation

P-alkylation of PTA, which is less common than N-alkylation, can be achieved by reacting PTA with activated alkenes, such as unsaturated dicarboxylic acids. mdpi.comsemanticscholar.orgresearchgate.net This reaction leads to the formation of stable, water-soluble zwitterionic compounds known as phosphabetaines. tandfonline.com For instance, the reaction of PTA with glutaconic acid or itaconic acid in water at 70°C for three hours produces the corresponding phosphabetaines in high yields. mdpi.com

However, as noted previously (Section 2.1.2), these phosphabetaine derivatives have demonstrated significant resistance to subsequent oxidation. mdpi.comsemanticscholar.org Studies show that the resulting P-C bond and the surrounding structure are stable, and the phosphorus atom does not readily oxidize with agents like 5% aqueous H₂O₂. mdpi.comsemanticscholar.org This indicates that while phosphabetaine formation is an effective derivatization strategy, creating the oxidized analogues from these specific intermediates is not a trivial step and may require more forceful oxidizing conditions.

Interactive Table 2: Examples of P-Alkylation of PTA to Form Phosphabetaines

| Reactant | Solvent | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Glutaconic acid | Water | 70 °C, 3 h | 4-carboxy-3-(1,3,5-triaza-7-phosphoniatricyclo-[3.3.1.1³,⁷]dec-7-yl)butanoate | 87 | mdpi.com |

| Itaconic acid | Water | 70 °C, 3 h | 3-carboxy-2-(1,3,5-triaza-7-phosphoniatricyclo-[3.3.1.1³,⁷]dec-7-ylmethyl)-propanoate | 70 | mdpi.com |

| Acetylenedicarboxylic acid (1:2 ratio) | Water | Not specified | Double phosphabetaine adduct | Sole product | tandfonline.com |

| Fumaric acid | Water | 25 °C, 24 h | 3-carboxy-2-(1,3,5-triaza-7-phosphoniatricyclo[3.3.1.1³,⁷]dec-7-yl)-propanoate | 8.8 | mdpi.comsemanticscholar.org |

Mechanochemical Approaches in the Synthesis of 1,3,5-Triaza-7-phosphaadamantane Derivatives and their Oxides

Mechanochemistry, which involves inducing reactions in the solid state using mechanical force, presents a solvent-free alternative for synthesizing PTA derivatives. The use of a planetary ball mill for such syntheses has been successfully demonstrated for both N-alkylation and P-alkylation reactions. mdpi.comtandfonline.comfigshare.com

Solvent-free N-alkylation of PTA has been achieved with various reagents, including methyl iodide and ethyl bromoacetate, in a planetary ball mill, with reports of yields exceeding 90%. semanticscholar.orgfigshare.com These yields were noted to be higher than those obtained using conventional organic solvents. semanticscholar.org

Similarly, the synthesis of phosphabetaines via P-alkylation has been carried out mechanochemically. mdpi.comsemanticscholar.org The reaction between PTA and unsaturated dicarboxylic acids like glutaconic acid and itaconic acid has been effectively performed in a ball mill, providing a solvent-free route to these derivatives. mdpi.comsemanticscholar.orgtandfonline.com While these mechanochemical methods are effective for producing N- and P-alkylated PTA derivatives, the literature reviewed does not describe the subsequent oxidation of these mechanochemically-synthesized products to their corresponding phosphine oxides.

Structural Elucidation and Spectroscopic Characterization of 1,3,5 Triaza 7 Phosphaadamantane 7 Oxide and Its Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of the three-dimensional structure of crystalline solids, offering precise data on atomic coordinates, bond lengths, bond angles, and crystal packing. For 1,3,5-Triaza-7-phosphaadamantane (B1222458) 7-oxide and its derivatives, SCXRD has been instrumental in confirming their adamantane-like cage structure and understanding their coordination behavior. rsc.orgsemanticscholar.org

Solid-State Molecular Architecture and Conformational Analysis

The solid-state architecture of PTA=O is characterized by its rigid adamantane-like framework, a diamondoid cage structure. This inherent rigidity is a key feature, as it minimizes conformational changes upon coordination. nih.govnih.govuni-regensburg.de In its complexes, PTA=O acts as a versatile building block for constructing higher-order structures. For instance, self-assembly reactions with silver salts like AgNO₃ and Ag₂SO₄ have led to the formation of infinite three-dimensional (3D) non-interpenetrating metal-organic frameworks (MOFs). researchgate.net

In these frameworks, the PTA=O ligand demonstrates unique coordination modes, bridging multiple metal centers. researchgate.net For example, in the complex [Ag(NO₃)(μ₃-PTA=O)]n, the PTA=O spacer adopts an undocumented N₂O-coordination mode. researchgate.net An even more complex arrangement is seen in [Ag₂(μ₂-SO₄)(μ₅-PTA=O)(H₂O)]n, where it exhibits an N₃O-coordination mode. researchgate.net The topological analysis of these networks reveals a uninodal 3-connected net for the nitrate (B79036) complex and a rare trinodal 3,4,5-connected net for the sulfate (B86663) complex, highlighting the ligand's capacity to generate complex and novel 3D architectures. researchgate.net The formation of these MOFs represents a significant development, establishing PTA=O as a valuable component in crystal engineering. researchgate.net

Analysis of Bond Lengths and Angles in the 1,3,5-Triaza-7-phosphaadamantane 7-oxide Framework

Detailed analysis of bond lengths and angles within the PTA=O framework and its complexes provides insight into the effects of P-oxidation and metal coordination. While specific bond lengths for the free PTA=O are not detailed in the provided sources, data for related P-alkylated derivatives and metal complexes offer valuable comparisons.

In P-alkylated PTA derivatives, which share the phosphonium (B103445) core, the P–C bond lengths are observed to be shorter than those in the parent PTA molecule. semanticscholar.org For instance, in a P-alkylated phosphabetaine derived from itaconic acid, the P–C bond distances within the cage are approximately 1.82 Å. semanticscholar.org The C-P-C angles within the cage of related intramolecularly hydrogen-bonded phosphines are in the range of 97.78(5)° to 99.4(2)°, which is slightly larger than the 96.1(1)° angle found in the parent PTA, indicating some structural distortion upon substitution at the phosphorus or nitrogen atoms. lboro.ac.uk

In metal complexes, the coordination environment influences the geometry. For example, in a cobalt complex, trans-[Co(NCS)₂(PTA=O)₂(H₂O)₂], the PTA=O ligand coordinates to the metal center through its nitrogen atoms. researchgate.net In gallium(III) halide complexes, PTA=O forms N-mono-protonated phosphine (B1218219) salts rather than direct P-coordination complexes, a behavior confirmed by SCXRD. rsc.org

Table 1: Selected Bond Lengths and Angles for PTA Derivatives and Complexes

| Compound/Complex | Feature | Bond/Angle | Value | Source |

|---|---|---|---|---|

| P-alkylated PTA betaine (B1666868) (from itaconic acid) | P-C bond | P1–C12 | 1.818(4) Å | semanticscholar.org |

| P-alkylated PTA betaine (from itaconic acid) | C=C (original) | C11–C12 | 1.530(3) Å | semanticscholar.org |

| RuCp(dmoPTA)(PPh₃)(PTA) complex | Ru-P bond | Ru1–P1 | 2.3066(8) Å | acs.org |

| RuCp(dmoPTA)(PPh₃)(PTA) complex | C-P-C angle (distorted) | C1–P1–C2 | 102.15° | acs.org |

| Ag(I) Coordination Polymer | Ag-O bond | Ag1–O11 | 2.294(3) Å | semanticscholar.org |

Note: Data for PTA derivatives are used to infer structural aspects of the related PTA=O framework.

Supramolecular Interactions and Packing Arrangements in Crystal Lattices

The supramolecular chemistry of PTA=O is dominated by its ability to form extensive networks of non-covalent interactions, particularly hydrogen bonds. The presence of the P=O group and the three nitrogen atoms provides multiple sites for hydrogen bonding.

In the crystal lattice of P-alkylated PTA derivatives, which are structurally analogous to protonated PTA=O, strong hydrogen bonds are observed. semanticscholar.org For example, hydrogen bonds form between the protonated oxygen of one molecule and the deprotonated carboxylate oxygen of another, with distances around 2.5 Å. semanticscholar.org Water molecules are often incorporated into the crystal lattice, forming solvate channels and participating in an extended hydrogen bond network that further stabilizes the packing arrangement. semanticscholar.org These interactions can involve water oxygen atoms donating hydrogen bonds to the cage nitrogen atoms or carboxylate oxygens. semanticscholar.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure of PTA=O and its complexes in solution. rsc.org ¹H, ¹³C, and ³¹P NMR each provide specific information about the chemical environment, symmetry, and electronic properties of the molecule. rsc.orgresearchgate.netnih.gov

¹H and ¹³C NMR Investigations of Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of PTA=O and its derivatives are informative but can be complex. In the parent PTA, the high symmetry (Td) results in simple spectra. However, oxidation to PTA=O or coordination to a metal center reduces this symmetry, leading to more complex signal patterns.

For N-alkylated PTA derivatives, the alkylation of a single nitrogen atom makes the methylene (B1212753) protons inequivalent and, in some cases, diastereotopic. nih.govresearchgate.net The methylene protons of an NCH₂N⁺ group, for instance, may appear as an AB spin system. nih.govresearchgate.net In a gallium(III) salt of protonated PTA=O, [PTA(O)-H]⁺[GaCl₄]⁻, the ¹H NMR spectrum in D₂O shows distinct signals for the PCH₂ (δ = 4.01 ppm) and NCH₂N (δ = 4.49, 4.81 ppm) protons. rsc.org

The ¹³C{¹H} NMR spectra provide further structural confirmation. For the same gallium complex, the carbon signals appear at δ = 47.7 ppm (d, ¹JPC = 41.2 Hz, PCH₂) and δ = 71.9 ppm (s, NCH₂N). rsc.org The large phosphorus-carbon coupling constant (¹JPC) is characteristic of the direct link between these atoms in the cage structure.

Table 2: Representative ¹H and ¹³C NMR Data for a PTA=O Derivative

| Compound | Nucleus | Group | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Source |

|---|---|---|---|---|---|

| [PTA(O)-H]⁺[GaCl₄]⁻ in D₂O | ¹H | PCH₂ | 4.01 (t) | ³JHH = 4.1 | rsc.org |

| [PTA(O)-H]⁺[GaCl₄]⁻ in D₂O | ¹H | NCH₂N | 4.49 (s) | - | rsc.org |

| [PTA(O)-H]⁺[GaCl₄]⁻ in D₂O | ¹H | NCH₂N | 4.81 (d) | ²JHH = 13.7 | rsc.org |

| [PTA(O)-H]⁺[GaCl₄]⁻ in D₂O | ¹³C{¹H} | PCH₂ | 47.7 (d) | ¹JPC = 41.2 | rsc.org |

³¹P NMR as a Probe for Electronic Environment and Coordination Events

³¹P NMR spectroscopy is particularly sensitive to the electronic environment of the phosphorus atom and is a primary tool for studying PTA=O. nih.govnih.gov The oxidation of the phosphorus(III) atom in PTA to the phosphorus(V) center in PTA=O results in a significant downfield shift in the ³¹P NMR spectrum. tandfonline.com This large coordination chemical shift is a clear indicator of reactions occurring at the phosphorus atom. tandfonline.com

The ³¹P chemical shift of PTA is highly dependent on its interactions. nih.govnih.govuni-regensburg.de While protonation at a nitrogen atom in PTA causes a minor shift of about 6 ppm, coordination of the phosphorus atom to a metal can induce shifts exceeding 100 ppm. nih.govnih.gov For some PTA complexes, the chemical shift value is close to that of the oxidized P=O form, PTA=O. nih.gov

In studies of PTA=O and its complexes, ³¹P{¹H} NMR is used to confirm the structure and monitor reactions. rsc.orgresearchgate.net For example, the reaction of PTA=O with gallium halides was monitored by ³¹P{¹H} NMR. rsc.org The spectrum of the resulting salt [PTA(O)-H]⁺[GaCl₄]⁻ in D₂O shows a singlet at δ = -38.01 ppm. rsc.org Insoluble mercury(II) complexes of the parent PTA also show large coordination chemical shifts in solid-state ³¹P CP-MAS NMR spectra, confirming the strong interaction between phosphorus and mercury. cdnsciencepub.com The rigidity of the adamantane (B196018) cage ensures that observed changes in the ³¹P chemical shift are primarily due to coordination or other electronic effects at the phosphorus atom, rather than conformational changes. nih.govnih.govuni-regensburg.de

Table 3: Selected ³¹P NMR Chemical Shifts for PTA, PTA=O, and Related Complexes

| Compound | Chemical Shift (δ, ppm) | Notes | Source |

|---|---|---|---|

| PTA | ~ -90 to -100 | Free ligand range | rsc.orgnih.gov |

| [PTA-H]⁺[Cl]⁻ | -89.90 | N-protonated PTA | rsc.org |

| [PTA(O)-H]⁺[GaCl₄]⁻ | -38.01 | N-protonated PTA=O | rsc.org |

| P-alkylated PTA betaine | -34.0 | P-C bond formation | semanticscholar.org |

Sensitivity of ³¹P NMR Chemical Shifts to Coordination and Non-Covalent Interactions

The ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of 1,3,5-Triaza-7-phosphaadamantane (PTA) and its derivatives, including the 7-oxide form, is exceptionally sensitive to the local chemical environment of the phosphorus atom. Due to the rigid, cage-like structure of the adamantane framework, conformational changes that could influence the chemical shift are absent. nih.gov Consequently, variations in the ³¹P chemical shift are almost exclusively dependent on coordination and non-covalent interactions. nih.govnih.gov

A significant distinction exists between the effects of direct coordination at the phosphorus atom versus interactions involving the nitrogen atoms of the cage. When the phosphorus atom of PTA coordinates to a transition metal, the ³¹P chemical shift can change by over 100 parts per million (ppm). nih.govuni-regensburg.de In contrast, non-covalent interactions, such as hydrogen bonding at one of the nitrogen atoms, result in a much smaller change, typically around 6 ppm. nih.govnih.gov This marked difference in the magnitude of the chemical shift change allows for unambiguous differentiation between P-coordination and other intermolecular interactions. nih.gov While P=O groups can also engage in non-covalent interactions, the resulting shifts are less specific compared to when the observed nucleus is directly involved in the interaction. nih.gov

Application in Probing Organometallic Transition Metal Complexes in Solution

The high sensitivity and predictability of the ³¹P NMR chemical shift make it a powerful tool for elucidating the structures of organometallic transition metal complexes in solution. nih.gov NMR spectroscopy is a premier technique for structural analysis in solution, and while ¹H and ¹³C NMR can sometimes be insufficient, ³¹P NMR provides direct insight into the coordination environment of phosphorus-containing ligands. nih.gov

A robust methodology involves comparing experimentally measured ³¹P chemical shifts with values calculated using Density Functional Theory (DFT). nih.govnih.gov This approach has been successfully applied to various transition metal complexes of PTA with metals from groups 8-12. nih.govnih.gov By correlating the experimental data with theoretical models, specific proposed structures for complexes in solution can be either supported or refuted, providing a clearer picture of the species present in the reaction medium. nih.govuni-regensburg.de

Protonation Effects on ³¹P NMR Chemical Shifts

Protonation of the 1,3,5-triaza-7-phosphaadamantane framework typically occurs at one of the basic nitrogen atoms rather than the phosphorus atom. tandfonline.com This event induces a moderate but distinct change in the ³¹P NMR chemical shift. In the case of the parent PTA molecule, protonation of a nitrogen atom in an acidic solution leads to a downfield shift of approximately 6 ppm. nih.gov This effect is attributed to the inductive withdrawal of electron density from the phosphorus atom through the cage structure. The formation of N-mono-protonated phosphine salts has been observed in reactions of PTA and PTA=O with gallium(III) halides. rsc.org

Table 1: Effect of Protonation on ³¹P NMR Chemical Shifts

| Compound | State | Δδ (ppm) |

|---|---|---|

| PTA | Protonation at Nitrogen | ~6 |

Note: Data reflects the change upon protonation of the parent PTA molecule.

¹⁵N NMR Spectroscopy for Elucidating Nitrogen Coordination in Derivatives

While ³¹P NMR is informative about the phosphorus environment, ¹⁵N NMR spectroscopy provides crucial data on the involvement of the nitrogen atoms in coordination or protonation. acs.orgresearchgate.net Although ¹⁵N NMR suffers from low sensitivity, techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to acquire the necessary data. acs.org

Studies on PTA and its derivatives have shown that the ¹⁵N chemical shifts are sensitive to changes at both the phosphorus and nitrogen atoms. For instance, the oxidation of the phosphorus atom in PTA to form this compound (PTA=O) causes a significant inductive deshielding at the nitrogen atoms. The ¹⁵N signal shifts from 24.6 ppm in PTA (in D₂O) to 64.3 ppm in PTA=O, demonstrating the strong electron-withdrawing effect of the P=O group. acs.org This sensitivity allows ¹⁵N NMR to be a valuable tool for confirming N-coordination or protonation in metal complexes and derivatives of PTA=O. acs.org

Table 2: ¹⁵N NMR Chemical Shifts of PTA and its Oxide Derivative

| Compound | δ¹⁵N (ppm) | Comments |

|---|---|---|

| PTA (1) | 24.6 | Tertiary amine environment in D₂O. acs.org |

Solid-State NMR Spectroscopy for Metal-Organic Frameworks and Host-Guest Interactions

Solid-state NMR (ssNMR) spectroscopy is an essential technique for characterizing the structure and dynamics of insoluble materials like Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com this compound has been successfully employed as a versatile, multi-topic building block for the construction of three-dimensional silver-organic frameworks. researchgate.netresearchgate.net

The self-assembly of PTA=O with silver salts like AgNO₃ and Ag₂SO₄ leads to the formation of novel coordination polymers. researchgate.net In these structures, the PTA=O ligand can adopt previously undocumented coordination modes, bridging multiple metal centers through its nitrogen and oxygen atoms. researchgate.net Solid-state ³¹P NMR, in conjunction with other techniques like IR spectroscopy and single-crystal X-ray diffraction, is used to characterize these complex materials. researchgate.netresearchgate.net The ³¹P ssNMR spectra provide direct evidence of the coordination state of the phosphorus-oxygen group within the solid framework, complementing the structural information obtained from diffraction methods. researchgate.netmdpi.com Furthermore, ssNMR can be used to study host-guest interactions within the pores of such MOFs. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopies are powerful tools for identifying functional groups and probing the coordination environment in molecules. cdnsciencepub.comspectroscopyonline.com For this compound and its complexes, these techniques are particularly useful for observing the characteristic vibrations of the cage and, most importantly, the P=O group. The IR spectra of metal complexes containing the PTA cage show a characteristic set of vibrations in the 1450-500 cm⁻¹ region. nih.gov

Characterization of P=O Stretching Vibrations

The P=O stretching vibration (ν(P=O)) is a strong and prominent band in the IR spectrum of PTA=O and its complexes. The frequency of this vibration is highly sensitive to the coordination environment of the phosphoryl oxygen. In an uncoordinated or N-coordinated PTA=O moiety, the ν(P=O) band appears around 1165 cm⁻¹. researchgate.net When the oxygen atom of the P=O group directly coordinates to a metal center, the bond is weakened, and the stretching frequency shifts to a higher wavenumber. For example, in a cobalt complex where PTA=O is coordinated through the oxygen, the band is observed at 1182 cm⁻¹. researchgate.net Conversely, hydrogen bonding to the phosphoryl oxygen, such as in a copper acetate (B1210297) complex, results in a shift to a lower frequency, around 1156 cm⁻¹. researchgate.net This clear dependence of the ν(P=O) frequency on its chemical interactions makes IR spectroscopy a straightforward method for diagnosing the coordination mode of the PTA=O ligand.

Table 3: Characteristic P=O Stretching Frequencies for PTA=O

| Interaction Type | ν(P=O) (cm⁻¹) |

|---|---|

| H-bonding interaction | 1156 |

| Uncoordinated / N-coordinated | 1165 |

| O-coordination to a metal (Co) | 1182 |

Source: Data derived from studies on copper and cobalt complexes. researchgate.net

Analysis of Characteristic Vibrational Modes in Relation to Structural Changes

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful tool for probing the structural characteristics of this compound (PTA=O) and its metallic complexes. The analysis of characteristic vibrational frequencies, most notably the P=O stretching mode, provides direct evidence of coordination and other intermolecular interactions, which in turn reflects changes in the compound's structure.

The uncoordinated or purely N-coordinated PTA=O molecule exhibits a characteristic P=O stretching vibration at approximately 1165 cm⁻¹. researchgate.net However, when the oxygen atom of the P=O group coordinates to a metal center, this frequency undergoes a noticeable shift. For instance, in a cobalt complex where PTA=O is coordinated through the oxygen atom, the P=O band is observed at 1182 cm⁻¹. researchgate.net This shift to a higher wavenumber (a blueshift) is indicative of the direct coordination of the phosphoryl oxygen to the metal ion.

Conversely, intermolecular forces such as hydrogen bonding can also influence the P=O vibrational frequency. In a copper complex, a P=O band was identified at 1156 cm⁻¹, a shift to a lower wavenumber (a redshift) compared to the free ligand. researchgate.net This change is attributed to hydrogen-bonding interactions between the PTA=O moiety and other components within the crystal structure. researchgate.net These shifts in the P=O stretching frequency are direct consequences of changes in the P=O bond order and force constant upon coordination or hydrogen bonding. The bond lengths determined by X-ray crystallography for two different metal complexes, 1.4985(18) Å and 1.495(4) Å, correlate with these observed vibrational changes. researchgate.net

Beyond the prominent P=O band, the IR spectra of PTA=O complexes display a range of vibrations in the 1450-500 cm⁻¹ region that are characteristic of the coordinated adamantane-like cage. nih.gov These complex vibrational patterns can serve as a fingerprint for the compound and can be used to differentiate between various structural isomers and compositions. For example, in related PTA complexes, distinct differences in cyanide stretching frequencies and the presence or absence of water bending and stretching bands have been used to distinguish between different synthesized structures. acs.org The characterization of various metal complexes of PTA and its derivatives, including those with ruthenium and gallium, has consistently relied on FT-IR spectroscopy to confirm the integrity of the ligand cage and to probe the nature of its coordination in the solid state. nih.govrsc.orgrsc.org

Table 1: Characteristic P=O Vibrational Frequencies for PTA=O and its Complexes

| Compound/Complex Type | Coordination Environment | P=O Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Uncoordinated/N-coordinated PTA=O | Free or N-bound ligand | 1165 | researchgate.net |

| Cobalt(II)-PTA=O Complex | O-coordinated to Co(II) | 1182 | researchgate.net |

| Copper(II)-PTA=O Complex | H-bonding interaction | 1156 | researchgate.net |

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Compound Characterization

Electrospray ionization-mass spectrometry (ESI-MS) is an indispensable analytical technique for the characterization of this compound and its derivatives in solution. researchgate.net Its soft ionization process allows for the analysis of intact molecular ions and non-covalent complexes, providing crucial information on molecular weight, composition, and stability.

ESI-MS has been successfully employed in the characterization of novel coordination polymers and complexes involving PTA=O. For example, the self-assembly of silver-organic frameworks from PTA=O was investigated using ESI-MS, which not only confirmed the formation of the desired products but also provided insights into their relative stability in solution and the crystal growth process. researchgate.netresearchgate.net Similarly, the formation of new phosphabetaines, zwitterionic compounds derived from the reaction of the parent PTA with unsaturated dicarboxylic acids, was confirmed using ESI-MS spectrometry alongside other techniques. semanticscholar.org

The technique is also pivotal in confirming the structure of more complex systems. The characterization of a novel organic salt, 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate, was validated in part by ESI mass spectrometry. researchgate.net Furthermore, various metal complexes incorporating PTA and its derivatives, including those of gold and cobalt, have been fully characterized with the aid of ESI-MS to confirm their composition and structural integrity in solution. researchgate.netmdpi.com The analysis often involves both positive (ESI-MS(+)) and negative (ESI-MS(-)) ion modes to detect cationic and anionic species, respectively, which is essential for characterizing ionic complexes and salts. researchgate.netresearchgate.net

Coordination Chemistry of 1,3,5 Triaza 7 Phosphaadamantane 7 Oxide As a Ligand

Ligand Design Principles and Coordination Motifs of 1,3,5-Triaza-7-phosphaadamantane (B1222458) 7-oxide

The unique structural characteristics of 1,3,5-Triaza-7-phosphaadamantane 7-oxide (PTA=O) dictate its function as a versatile building block in supramolecular chemistry. Its rigid, cage-like framework and multiple donor sites allow for the construction of complex coordination architectures.

Multidentate Coordination Capability Involving Nitrogen and Oxygen Donor Sites (N,O-donor modes)

Unlike its parent compound, 1,3,5-triaza-7-phosphaadamantane (PTA), which primarily coordinates through its soft phosphorus atom, the oxidized form, PTA=O, exhibits different coordination preferences. The phosphoryl group (P=O) introduces a hard oxygen donor site, while the three nitrogen atoms of the adamantane (B196018) cage remain available as hard donor sites. This allows PTA=O to act as a multidentate N,O-donor ligand.

Research has demonstrated that PTA=O can engage in various coordination modes, bridging multiple metal centers simultaneously. In reactions with silver(I) salts, PTA=O has been shown to adopt previously undocumented N,O-coordination modes, functioning as a multiply bridging spacer. acs.orgresearchgate.net Specifically, it can coordinate through two nitrogen atoms and the oxygen atom (N₂O-coordination) or through all three nitrogen atoms and the oxygen atom (N₃O-coordination). acs.orgresearchgate.net This multidentate capability is fundamental to its ability to form extended, three-dimensional metal-organic frameworks (MOFs). acs.orgresearchgate.net In cobalt(II) complexes, PTA=O has been observed to coordinate through its nitrogen atoms. researchgate.net

Influence of the Adamantane-like Cage Structure on Coordination Geometry

The adamantane-like, diamondoid geometry of the PTA=O molecule is a critical factor in its ligand design. acs.org This rigid, pre-organized cage structure confers significant thermal and oxidative stability to its metal complexes. nih.gov The defined spatial arrangement of the nitrogen and oxygen donor atoms, dictated by the cage, influences the geometry of the resulting coordination compounds.

This inherent structural rigidity makes PTA=O an excellent building block for crystal engineering. acs.orgresearchgate.net Its cage-like structure provides a moderate steric bulk which can influence the coordination environment and the ultimate topology of the self-assembled metal-organic networks. nih.gov For instance, its use with silver(I) has led to the generation of infinite three-dimensional, non-interpenetrating frameworks, a direct consequence of the ligand's geometry and multidentate bridging capability. acs.org

Formation of Discrete Metal Complexes with this compound

The reaction of PTA=O with various metal ions leads to a range of outcomes, from the successful formation of stable, discrete complexes and coordination polymers to the non-observance of coordination in specific cases.

Coordination with Transition Metal Ions (e.g., Silver(I), Copper(II), Cobalt(II/III))

PTA=O has been successfully used to synthesize complexes with several transition metals, acting as a versatile N,O-building block.

Silver(I): The self-assembly of PTA=O with silver(I) salts such as silver nitrate (B79036) (AgNO₃) and silver sulfate (B86663) (Ag₂SO₄) yields distinct three-dimensional silver-organic frameworks. acs.orgresearchgate.net In these structures, the PTA=O ligand acts as a multidentate spacer, bridging multiple Ag(I) centers through its nitrogen and oxygen atoms to create complex, extended networks. acs.orgresearchgate.net These compounds represent the first 3D metal-organic frameworks derived from a PTA derivative. acs.orgresearchgate.net

Copper(II): While the coordination chemistry of the parent PTA with copper often involves the in-situ reduction of Cu(II) to Cu(I), the use of PTA=O allows for different possibilities due to its N and O donor sites. researchgate.net The oxophilic nature of copper ions can favor coordination with the phosphoryl oxygen of the ligand.

Cobalt(II/III): Research has extended the coordination chemistry of PTA-type ligands to cobalt, resulting in the first examples of metal complexes with the PTA oxide ligand. researchgate.netfigshare.com Water-soluble cobalt(II) complexes have been prepared where the PTA=O ligand is coordinated to the metal center through its nitrogen atoms. researchgate.net

Non-Observance of Coordination with Specific Metal Ions (e.g., Gallium(III)) and the Formation of Phosphine (B1218219) Salts

Attempts to synthesize coordination complexes of PTA=O with certain metal ions have been unsuccessful, highlighting the specific chemical affinities that govern complex formation. A notable example is the reaction with gallium(III) halides.

Studies exploring the reactivity of both PTA and PTA=O with gallium(III) precursors, such as GaCl₃ and GaI₃, did not result in the formation of coordinated Ga-[PTA(O)] complexes. nih.govrsc.orgrsc.org Instead, the reactions consistently yielded N-mono-protonated phosphine salts, with [GaCl₄]⁻ or [I]⁻ acting as the counterions. nih.govrsc.org Theoretical calculations suggest that the mono-protonation of the PTA=O ligand makes the formation of an ionic gallium-PTA=O coordination complex thermodynamically unstable. nih.govrsc.orgrsc.org This outcome was confirmed experimentally across various reaction conditions. nih.gov

Structure-Property Relationships in Discrete Metal-1,3,5-Triaza-7-phosphaadamantane 7-oxide Complexes

The specific structure of metal-PTA=O complexes directly influences their properties. The choice of metal salt and the resulting coordination mode of the ligand dictate the final architecture and characteristics of the compound.

In the case of silver(I) frameworks, the counter-anion plays a crucial role in determining the final topology of the network. acs.org

Reaction with AgNO₃ leads to a uninodal 3-connected net with a Schläfli symbol of (10³). acs.orgresearchgate.net

Reaction with Ag₂SO₄ results in a more complex, rare trinodal 3,4,5-connected net. acs.orgresearchgate.net

This demonstrates a clear relationship between the starting materials (structure) and the topological properties of the resulting MOF. Furthermore, these silver(I)-PTA=O frameworks have been shown to exhibit significant antibacterial and antifungal activities, a key property derived from their structure and the release of bioactive silver ions. researchgate.net

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The cage-like aminophosphine (B1255530) this compound (PTA=O) has been identified as a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org Its rigid, poly-functional nature, possessing one oxygen and three nitrogen donor sites, allows for the formation of intricate and robust multidimensional networks. acs.org The development of coordination chemistry for PTA and its oxide has been driven by the search for stable, water-soluble transition metal complexes. researchgate.netresearchgate.net

This compound as a Diamondoid Building Block for 3D Frameworks

The unique, rigid, and tetrahedral-like geometry of this compound makes it an exemplary diamondoid building block for engineering three-dimensional (3D) metal-organic frameworks. researchgate.netacs.org This adamantane-like structure provides a predictable and robust scaffold, which is crucial for the design of crystalline, porous materials. The presence of multiple coordination sites—the phosphoryl oxygen and the three bridgehead nitrogen atoms—allows PTA=O to act as a multidentate linker, connecting multiple metal centers to extend the structure in three dimensions. acs.org

The self-assembly of PTA=O with silver(I) salts has successfully produced infinite, non-interpenetrating 3D networks. acs.org In these structures, the PTA=O ligand functions as a multiply bridging spacer, demonstrating its utility as a foundational component for creating complex 3D architectures. researchgate.netacs.org This application of PTA=O represents a significant advancement, opening up its previously unexplored potential in crystal engineering beyond simple metal complexes. researchgate.net

Design of 1D, 2D, and 3D Coordination Networks

The design of coordination networks using PTA=O as a ligand has led to the successful synthesis of novel 3D frameworks. researchgate.netacs.org Through facile self-assembly reactions, PTA=O reacts with metal salts to generate distinct metal-organic architectures. acs.org

Key examples include the reaction of PTA=O with silver(I) nitrate (AgNO₃) and silver(I) sulfate (Ag₂SO₄), which yielded two different silver-organic frameworks: [Ag(NO₃)(μ₃-PTA=O)]ₙ and [Ag₂(μ₂-SO₄)(μ₅-PTA=O)(H₂O)]ₙ, respectively. researchgate.netacs.org In these compounds, the PTA=O ligand adopts previously undocumented N₂O- or N₃O-coordination modes, highlighting its versatile binding capabilities. researchgate.netacs.org These structures are the first 3D MOFs to be derived from PTA=O, showcasing its potential for creating diverse and complex coordination networks. researchgate.net While the focus has been on 3D structures, the principles of using multi-topic linkers like PTA=O are fundamental to designing networks of varying dimensionality (1D, 2D, and 3D).

Topological Analysis of Metal-Organic Architectures (e.g., srs, skl, dia topologies)

Topological analysis is a powerful tool for classifying and understanding the intricate connectivity of metal-organic frameworks. The frameworks constructed from PTA=O and silver(I) salts exhibit distinct and complex topologies. researchgate.netacs.org

The framework [Ag(NO₃)(μ₃-PTA=O)]ₙ is described as a uninodal 3-connected net. researchgate.netacs.org Its topology is classified as the srs type, which is based on the SrSi₂ net, with a Schläfli point symbol of (10³). researchgate.netacs.org

In contrast, the framework [Ag₂(μ₂-SO₄)(μ₅-PTA=O)(H₂O)]ₙ displays a much rarer and more complex topology. researchgate.netacs.org It is characterized as a trinodal 3,4,5-connected net with an unprecedented topology, defined by the point symbol of (5.6.7)(5⁴.6.8)(5⁴.6³.8³). researchgate.netacs.org This novel topology underscores the ability of the PTA=O ligand, in combination with ancillary ligands, to generate unique structural outcomes.

| Compound | Connectivity | Topology Type The underlying net topology describing the framework's connectivity. | Schläfli Point Symbol A notation that describes the number and size of the shortest rings originating from a given node. | Source |

|---|---|---|---|---|

| [Ag(NO₃)(μ₃-PTA=O)]ₙ | Uninodal 3-connected | srs | (10³) | researchgate.netacs.org |

| [Ag₂(μ₂-SO₄)(μ₅-PTA=O)(H₂O)]ₙ | Trinodal 3,4,5-connected | Unprecedented | (5.6.7)(5⁴.6.8)(5⁴.6³.8³) | researchgate.netacs.org |

Role of Ancillary Ligands (e.g., Dicarboxylates) in Defining Network Topology

Ancillary ligands play a critical role in directing the final architecture of coordination networks by complementing the primary building block. In the PTA=O-based frameworks, the counter-anions from the silver salts, namely nitrate (NO₃⁻) and sulfate (SO₄²⁻), act as essential ancillary ligands. researchgate.net

Reactivity and Stability of Metal-1,3,5-Triaza-7-phosphaadamantane 7-oxide Complexes in Solution

The stability of metal complexes in solution is crucial for their characterization and potential application. Complexes of PTA=O have demonstrated notable stability in aqueous solutions. researchgate.netacs.org

The first coordination complex of PTA=O reported was with cobalt(II), forming trans-[Co(NCS)₂(PTA=O)₂(H₂O)₂]. researchgate.netacs.org This compound was synthesized in an aqueous medium from Co(NO₃)₂ and PTA=O, and it can be isolated as water-soluble, pink-orange crystals. acs.org Its formation and stability in water highlight the hydrophilic nature conferred by the PTA=O ligand. The complex is paramagnetic and features N-coordination from the PTA=O ligand to the cobalt center. acs.org The P=O bond distance in the coordinated ligand is 1.496(3) Å, which is comparable to that in free PTA=O, suggesting the phosphoryl group is not significantly altered upon coordination in this manner. acs.org

Computational Chemistry and Theoretical Insights into 1,3,5 Triaza 7 Phosphaadamantane 7 Oxide

Density Functional Theory (DFT) Calculationscnr.itrsc.orgresearchgate.net

Density Functional Theory (DFT) has become a important method for investigating the properties of organophosphorus compounds. cnr.itrsc.orgresearchgate.net For the parent compound, 1,3,5-Triaza-7-phosphaadamantane (B1222458) (PTA), DFT calculations have been successfully used to reproduce experimental data, such as NMR chemical shifts, and to analyze its coordination to transition metals. nih.gov While detailed DFT studies focused exclusively on the isolated PTA=O molecule are less common, the principles and methodologies are directly transferable and have been applied to systems containing the PTA=O ligand. cnr.itrsc.org

Optimization of Molecular Geometries and Electronic Structuresrsc.org

A primary application of DFT is the optimization of molecular geometries to find the lowest energy structure. These calculations predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. For PTA=O, such calculations would confirm its rigid, cage-like adamantane (B196018) structure.

In a study on the reactivity of PTA and PTA=O with gallium(III) halides, the molecular structure of a protonated PTA=O salt, [PTA(O)-H]⁺[GaCl₄]⁻, was determined by X-ray diffraction. rsc.org This experimental structure serves as a benchmark for DFT optimizations. For instance, selected bond lengths found experimentally were P1–C1 at 1.854(3) Å and P1–C2 at 1.8566(19) Å, with a C1–P1–C2 bond angle of 96.58(8)°. rsc.org DFT calculations aim to replicate these values, thereby validating the computational model for further electronic structure analysis, such as mapping the electron density distribution and identifying the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)nih.govacs.orgresearchgate.net

DFT calculations are highly effective in predicting spectroscopic parameters, particularly NMR chemical shifts, which are sensitive to the electronic environment of the nucleus. nih.gov For the parent PTA, DFT has been shown to correctly reproduce its ³¹P NMR chemical shift. nih.gov

For PTA=O, oxidation of the phosphorus atom significantly influences the electronic environment and, consequently, the NMR shifts.

³¹P NMR: The ³¹P{¹H} NMR spectrum of PTA=O has been reported in the context of its silver-organic frameworks. researchgate.net Computational studies on PTA complexes have noted that the ³¹P chemical shift in certain coordination environments can approach the value observed for the oxidized P=O form, highlighting the significant deshielding effect of the oxygen atom. nih.gov

¹⁵N NMR: Experimental studies have shown that the oxidation of the phosphorus atom in PTA to form PTA=O causes a notable inductive deshielding effect on the nitrogen atoms. The ¹⁵N resonance shifts from 24.6 ppm in the parent PTA to 64.3 ppm in PTA=O (in D₂O), a substantial change that can be rationalized and quantified through DFT calculations. acs.org

| Compound | Nucleus | Experimental δ (ppm) | Reference | Notes |

|---|---|---|---|---|

| PTA | ¹⁵N | 24.6 | acs.org | Measured in D₂O. |

| PTA=O | ¹⁵N | 64.3 | acs.org | Shows significant deshielding upon oxidation. |

| ³¹P | Reported | researchgate.net | Characterized in silver-organic frameworks. |

Energetic Analysis of Coordination Features and Thermochemical Stabilitycnr.itresearchgate.netfigshare.com

Facile self-assembly reactions between PTA=O and silver salts like AgNO₃ and Ag₂SO₄ have yielded two distinct three-dimensional silver-organic frameworks. researchgate.net In these structures, PTA=O acts as a multiply bridging spacer, adopting previously undocumented N₂O- or N₃O-coordination modes. researchgate.net DFT can be used to calculate the binding energies of these coordination modes, providing a quantitative measure of their stability. The calculations can compare the relative stability of different coordination isomers and rationalize why certain structures are formed preferentially.

Furthermore, studies on the reactivity of PTA=O with gallium(III) halides showed that the formation of direct Ga-[PTA(O)] coordination complexes was not observed; instead, N-protonated salts were formed. cnr.itrsc.org DFT calculations confirmed that the mono-protonation of PTA=O renders the formation of ionic gallium coordination complexes thermodynamically unstable. cnr.itrsc.org This demonstrates the predictive power of DFT in understanding the stability and existence of proposed coordination compounds. The first documented metal complex with a PTA oxide ligand was with cobalt. figshare.com

| Complex | PTA=O Coordination Mode | Network Dimensionality | Resulting Topology |

|---|---|---|---|

| [Ag(NO₃)(μ₃-PTA=O)]n | μ₃ (Bridging, N₂O-coordination) | 3D | Uninodal 3-connected net (srs type) |

| [Ag₂(μ₂-SO₄)(μ₅-PTA=O)(H₂O)]n | μ₅ (Bridging, N₃O-coordination) | 3D | Trinodal 3,4,5-connected net |

Elucidation of Reaction Pathways and Mechanismsacs.org

While specific DFT studies elucidating the reaction pathways for the formation or subsequent reactions of PTA=O are not extensively detailed in the provided context, this remains a key application of the theory. Computational modeling can map the potential energy surface of a reaction, identifying transition states and calculating activation barriers. For instance, the self-assembly of PTA=O with silver ions to form MOFs could be modeled to understand the step-by-step mechanism of how these complex 3D networks are constructed. researchgate.net Similarly, the protonation of PTA=O in the presence of gallium halides, which prevents direct coordination, can be mechanistically studied using DFT to understand the kinetic and thermodynamic factors that favor proton transfer over ligand-metal bond formation. cnr.itrsc.org

Quantum Chemical Modeling of Ligand-Metal Interactionscnr.itresearchgate.netfigshare.com

Quantum chemical modeling, particularly with DFT, provides a detailed picture of the bonding between a ligand and a metal center. For PTA=O, the presence of multiple potential donor sites—the phosphoryl oxygen and the three nitrogen atoms—makes it a versatile and interesting ligand.

Modeling has been applied to understand why PTA=O does not form stable coordination complexes with gallium(III), revealing that protonation of a nitrogen atom leads to a thermodynamically unstable scenario for a direct Ga-P(O) or Ga-N bond. cnr.itrsc.org In contrast, PTA=O successfully forms complex 3D frameworks with silver(I), where it acts as a multidentate bridging ligand through its nitrogen and oxygen atoms. researchgate.net Quantum chemical calculations for these silver complexes can quantify the nature of the Ag-N and Ag-O bonds, including the degree of covalent versus electrostatic character, charge transfer between the ligand and metal, and the orbital contributions to the bonds.

The first metal complex reported with the PTA oxide ligand was a cobalt complex, which opens another avenue for computational modeling to explore the d-orbital interactions and bonding characteristics specific to first-row transition metals. figshare.com Such studies are crucial for the rational design of new functional materials and catalysts based on the PTA=O scaffold.

Mechanistic Investigations and Reactivity Studies Involving 1,3,5 Triaza 7 Phosphaadamantane 7 Oxide

Oxidation Mechanisms of 1,3,5-Triaza-7-phosphaadamantane (B1222458) to its 7-oxide

1,3,5-Triaza-7-phosphaadamantane (PTA) is noted for its significant thermal and oxidative stability compared to other water-soluble phosphines. researchgate.net Despite this resistance, it can be oxidized to its corresponding 7-oxide, 1,3,5-triaza-7-phosphaadamantane 7-oxide (PTA=O). This transformation is a key reaction, as both the parent phosphine (B1218219) and its oxide are important ligands in coordination chemistry. researchgate.net The oxidation process can be influenced by various factors, including the reaction medium and the presence of catalysts.

The oxidation of PTA to PTA=O can occur in aqueous solutions. For instance, in studies of P-alkylation reactions of PTA in water, the formation of PTA=O has been observed as a side product over time. mdpi.com The solvent can play a significant role in the reaction kinetics and outcomes. nih.gov

Catalytic systems have also been employed to facilitate oxidation reactions involving PTA complexes. Gold(I) complexes bearing PTA ligands, for example, have been evaluated for their catalytic activity in the peroxidative oxidation of cyclohexane (B81311). unl.ptrsc.org In these studies, the gold complexes were used in both homogeneous aqueous media and heterogeneous systems after immobilization on carbon supports. rsc.org The research demonstrated that the catalytic performance, including yields and selectivity, was often enhanced under heterogeneous conditions, with the nature of the carbon support playing a crucial role. unl.ptrsc.org While the primary focus was the oxidation of an external substrate, these studies involve the use of PTA complexes and their oxidized derivatives in oxidative environments. unl.pt

Table 1: Catalytic Systems Involving PTA Derivatives in Oxidation Reactions

| Catalyst System | Reaction Type | Substrate | Products | Medium | Key Finding |

|---|---|---|---|---|---|

| Gold(I)-PTA Complexes | Peroxidative Oxidation | Cyclohexane | Cyclohexanol (B46403), Cyclohexanone (B45756) | Aqueous (Homogeneous) | Catalytically active in aqueous media. unl.ptrsc.org |

| Gold(I)-PTA Complexes on Carbon Supports | Peroxidative Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone | Heterogeneous | Better catalytic performance in terms of yield and selectivity compared to homogeneous systems. unl.ptrsc.org |

The coordination chemistry of PTA and its derivatives allows for the formation of complex supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net The PTA=O ligand itself has been utilized as a diamondoid building block for designing three-dimensional metal-organic frameworks. Self-assembly reactions of pre-synthesized PTA=O with silver salts like AgNO₃ or Ag₂SO₄ lead to the formation of infinite 3D non-interpenetrating networks. researchgate.net In these structures, the PTA=O ligand can adopt previously undocumented N₂O- or N₃O-coordination modes, bridging multiple metal centers. researchgate.net While this research focuses on the assembly of frameworks from the already oxidized ligand, it underscores the potential for redox processes to occur within such confined, metal-coordinated environments.

Ligand Exchange and Transformation Reactions in Coordination Complexes

This compound (PTA=O) serves as a versatile ligand in organometallic chemistry. researchgate.net Its coordination to transition metals can significantly influence the properties of the resulting complexes. The ³¹P NMR chemical shift of PTA is highly sensitive to its chemical environment; upon coordination to a metal, the shift can vary over a wide range, sometimes approaching the value observed for the oxidized P=O form. nih.gov

In coordination complexes, PTA=O can participate in ligand exchange reactions. For example, studies on ruthenium complexes have shown the formation of various species where PTA and other ligands are coordinated to the metal center. nih.govresearchgate.net The formation of complex cations can be followed by ligand exchange with precursors like Ru(PPh₃)₃Cl, leading to new coordinated structures. nih.gov The cage-like structure of PTA and its derivatives, including the oxide, allows for rich coordination chemistry, forming discrete complexes as well as extensive coordination networks. researchgate.net

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, benefits from the high tunability of molecular catalysts. fiveable.me The unique structure of PTA=O allows it to function as a versatile ligand in various metal-catalyzed homogeneous reactions.

This compound (PTA=O) is a multidentate ligand capable of coordinating to metal centers through its phosphoryl oxygen and one or more of its nitrogen atoms. researchgate.net This versatility allows for the formation of a wide range of metal complexes and coordination polymers. The coordination chemistry of PTA=O has seen significant development in the search for water-soluble and stable transition metal complexes. researchgate.net

Research has shown that PTA=O can act as a building block for complex three-dimensional metal-organic frameworks (MOFs). For instance, the self-assembly of PTA=O with silver nitrate (B79036) (AgNO₃) and silver sulfate (B86663) (Ag₂SO₄) yields infinite 3D non-interpenetrating networks. researchgate.net In these structures, the PTA=O ligand bridges multiple metal centers through previously undocumented N₂O- or N₃O-coordination modes. researchgate.net The ability of PTA=O to coordinate to metals has also been demonstrated with cobalt, leading to the formation of water-soluble Co(II) complexes where the PTA=O ligand is N-coordinated. researchgate.net A notable example is the aquo cobalt complex trans-[Co(NCS)₂(PTA=O)₂(H₂O)₂]. researchgate.net

Furthermore, the reactivity of PTA=O has been explored with oxophilic metal ions like gallium(III), highlighting the potential for coordination with metals that have a strong affinity for oxygen. rsc.org

Complexes involving PTA=O and its derivatives have shown activity in oxidation reactions. A dinuclear copper(II) complex stabilized by the phosphine oxide derivative of 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA), a related caged phosphine, was found to be an effective catalyst for the aerobic oxidation of 3,5-di-tert-butyl-catechol to its corresponding o-benzoquinone.

In another study, the catalytic activity of water-soluble gold(I) complexes with PTA and related ligands was assessed in the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone. rsc.orgrsc.org While the primary focus was on the PTA-ligated complexes, their oxidized derivatives were also part of the investigation, particularly in the context of heterogeneous systems. rsc.org In the homogeneous reactions conducted in aqueous media, the [AuCl(PTA)] complex showed minimal activity, yielding only 0.2% of cyclohexanol. rsc.org

| Catalyst System | Oxidant | Yield of Cyclohexanol (%) |

| [AuCl(PTA)] (Homogeneous) | TBHP | 0.4 |

| [AuCl(PTA)] (Homogeneous) | H₂O₂ | 0.3 |

| [AuCl(PTA)] on Activated Carbon (Heterogeneous) | TBHP | 1.8 |

| [AuCl(PTA)] on Oxidized Carbon Nanotubes (Heterogeneous) | TBHP | 10.3 |

Table 1. Comparative catalytic performance in the oxidation of cyclohexane. Data sourced from a study on gold(I) complexes bearing PTA ligands, which also considered their oxidized forms in heterogeneous setups. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, offering advantages in catalyst stability and ease of separation and recycling. mdpi.com

A promising strategy to bridge homogeneous and heterogeneous catalysis is the immobilization of molecular catalysts onto solid supports. Research into gold(I) catalysis has explored the heterogenization of complexes onto porous carbon materials. rsc.org In a study on the peroxidative oxidation of cyclohexane, gold(I) complexes of PTA and related ligands, along with their oxidized derivatives, were immobilized on various carbon supports, including activated carbon (AC), carbon nanotubes (CNT), and their oxidized counterparts (AC-ox, CNT-ox). rsc.org This approach leverages the high surface area and modifiable nature of materials like graphene and carbon nanotubes to serve as ideal catalyst supports. rsc.orgrsc.org

The performance of catalysts can differ significantly between homogeneous and heterogeneous systems. For the gold-catalyzed oxidation of cyclohexane, the immobilized catalysts demonstrated markedly superior performance compared to their homogeneous counterparts. rsc.orgrsc.org The efficiency of the heterogeneous system was found to be dependent on the nature of the carbon support used. rsc.org For example, the yield of cyclohexanol and cyclohexanone was significantly higher when the [AuCl(PTA)] complex was supported on oxidized carbon nanotubes (10.3% yield) compared to the reaction in a homogeneous aqueous medium (0.4% yield). rsc.org This enhancement highlights the benefits of heterogenization, which can lead to improved catalytic activity and selectivity. rsc.org

Supramolecular Catalysis and Enzyme-like Catalysis

This area of catalysis draws inspiration from biological systems, using non-covalent interactions to assemble catalytic systems or mimic enzyme functions.

The ability of this compound (PTA=O) to self-assemble with silver ions into large, ordered, three-dimensional metal-organic frameworks (MOFs) is a key finding in the context of supramolecular chemistry. researchgate.net These infinite, non-interpenetrating networks are formed through the bridging of PTA=O ligands that adopt complex N₂O- or N₃O-coordination modes. researchgate.net MOFs are a cornerstone of supramolecular chemistry, and their porous, crystalline structures offer potential for applications in catalysis, although the catalytic properties of these specific silver-PTA=O frameworks have not yet been fully explored. researchgate.net

The interaction of PTA derivatives with biological systems has also been investigated. In one study, an enzymatic approach was used for the stereoselective synthesis of chiral PTA derivatives. While secondary alcohol derivatives of PTA=O were found to be unreactive, primary hydroxymethyl PTA oxide was successfully resolved into its enantiomers using hydrolytic enzymes. This demonstrates a direct interaction between a PTA=O derivative and an enzyme, which is a relevant concept for the development of enzyme-like catalytic systems. semanticscholar.org

Applications in Catalysis Utilizing 1,3,5 Triaza 7 Phosphaadamantane 7 Oxide As a Component

Confined Reactivity within Metallo-Supramolecular Assemblies

Metallo-supramolecular assemblies, such as cages and capsules, provide nano-sized, isolated environments that can encapsulate guest molecules. acs.org This confinement can dramatically alter the reactivity of the encapsulated species, leading to enhanced reaction rates, novel product selectivities, and the stabilization of reactive intermediates, mimicking the active sites of enzymes. rsc.orgmdpi.comnih.gov

Research into the catalytic applications of metallo-supramolecular assemblies containing 1,3,5-Triaza-7-phosphaadamantane 7-oxide (PTA=O) has been significantly informed by the successful synthesis and characterization of a discrete host-guest complex where PTA=O is encapsulated within a copper-based metallo-supramolecular triangle. rsc.org This work has laid the foundation for exploring the potential of PTA=O-containing assemblies in catalysis, particularly focusing on reactions that can occur within the confined cavity of the host.

A key finding is the in situ formation of the PTA=O-containing assembly through post-assembly oxidation. rsc.org Initially, the parent phosphine, 1,3,5-triaza-7-phosphaadamantane (PTA), acts as a templating guest for the self-assembly of a trimeric triangular host, {PTA@[Cu(o–L)]3}, from Cu²⁺ ions and the bis-(β-diketone) ligand, ortho-bis(3-acetylacetone)benzene (o-LH₂). rsc.org Subsequent exposure of this assembly in a chloroform/acetonitrile solution to air triggers the selective oxidation of the encapsulated PTA to PTA=O, yielding the discrete host-guest triangle {PTAO@[Cu(o–L)]3}. rsc.org

This post-assembly modification is a crucial step, as it demonstrates that the robust metallo-supramolecular architecture can accommodate chemical transformations of its guest without dissociating. The resulting {PTAO@[Cu(o–L)]3} complex is a well-defined, soluble, neutral species, making it an ideal candidate for studies in homogeneous catalysis. rsc.org The encapsulated PTA=O molecule is coordinated to one of the copper(II) centers of the cage through a nitrogen atom. rsc.org

While the initial research focused on the synthesis, structural characterization, and solvent-dependent rearrangement of this assembly into a coordination polymer, it explicitly highlights the potential for such systems to be used in "space confined reactivity" and as "'enzyme-like' catalysts". rsc.org The confined environment of the cage can impose significant steric constraints on encapsulated substrates, potentially leading to unusual selectivities in catalytic transformations. Furthermore, the electronic environment of the cavity, influenced by the metal centers and the PTA=O guest, could play a role in activating substrates for catalysis.

To date, specific catalytic reactions and detailed mechanistic studies utilizing the {PTAO@[Cu(o–L)]3} assembly have not been extensively reported in the literature. However, the principles established by its synthesis provide a clear roadmap for future investigations. The field of catalysis within coordination cages is rapidly expanding, with numerous examples demonstrating rate acceleration, and regio- and enantio-selectivity for a variety of organic reactions. rsc.orgmdpi.com The unique properties of the PTA=O ligand, including its polarity and hydrogen bond accepting capability, combined with the defined space of a metallo-cage, suggest that these assemblies could be particularly effective in reactions involving polar substrates or transition states.

Table 1: Structural and Compositional Data of the PTA=O-Containing Metallo-Supramolecular Assembly

| Property | Value | Source |

| Compound Name | {this compound@[Cu(ortho-bis(3-acetylacetone)benzene)]3} | rsc.org |

| Formula | {PTAO@[Cu(o–L)]3} | rsc.org |

| Assembly Method | Post-assembly oxidation of encapsulated PTA | rsc.org |

| Metal Ion | Copper(II) | rsc.org |

| Organic Ligand (Host) | ortho-bis(3-acetylacetone)benzene (o-LH₂) | rsc.org |

| Guest Molecule | This compound (PTA=O) | rsc.org |

| Coordination of PTA=O | Via one nitrogen atom to a Cu(II) center | rsc.org |

| Overall Structure | Discrete metallo-supramolecular triangle | rsc.org |

| Potential Application | Space-confined, enzyme-like catalysis | rsc.org |

Supramolecular Chemistry of 1,3,5 Triaza 7 Phosphaadamantane 7 Oxide

Host-Guest Interactions Involving 1,3,5-Triaza-7-phosphaadamantane (B1222458) 7-oxide